Ethyl 3-bromo-4-cyano-5-formylbenzoate

Description

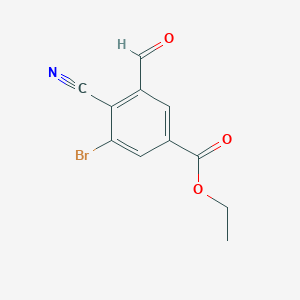

Ethyl 3-bromo-4-cyano-5-formylbenzoate (CAS: 1805104-47-5, C₁₁H₈BrNO₃) is a multifunctional benzoate ester derivative featuring three distinct substituents: a bromine atom at the 3-position, a cyano group at the 4-position, and a formyl group at the 5-position of the benzene ring. The ethyl ester group at the carboxylate position distinguishes it from methyl or other alkyl ester analogs. This compound’s molecular weight is approximately 282.08 g/mol (calculated from its molecular formula) .

Properties

CAS No. |

1805104-47-5 |

|---|---|

Molecular Formula |

C11H8BrNO3 |

Molecular Weight |

282.09 g/mol |

IUPAC Name |

ethyl 3-bromo-4-cyano-5-formylbenzoate |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(6-14)9(5-13)10(12)4-7/h3-4,6H,2H2,1H3 |

InChI Key |

BMVXFTWZFXMVIY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Bromo-4-Cyano-5-Formylbenzoate

Key Differences :

- Ester Group: The methyl ester analog (CAS: 1804381-28-9, C₁₀H₆BrNO₃) has a molecular weight of 268.06 g/mol, 14.02 g/mol lighter than the ethyl derivative due to the shorter alkyl chain .

- Commercial Availability : The methyl variant is listed as discontinued across all quantities (25–500 mg), whereas the ethyl analog’s availability is unspecified in the evidence .

Other Ethyl Benzoate Derivatives

Ethyl benzoates with varying substituents highlight the impact of functional groups on reactivity and applications:

Critical Analysis :

- Electronic Effects: The bromo and cyano groups in this compound create a strongly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki coupling). This contrasts with ethyl 4-fluorobenzoate, where the weaker electron-withdrawing fluoro group limits such reactivity .

- Steric Hindrance : The 5-formyl group in the target compound may introduce steric challenges in synthetic modifications compared to less-substituted analogs like ethyl 4-formylbenzoate.

Notes

- Research Gaps: No crystallographic data (e.g., SHELX-refined structures) or bioactivity studies are available in the evidence, limiting mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.